4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine

Structural Isomerism Regioisomer Fungicide Synthesis

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine (CAS 905444-63-5) is a synthetic piperidine derivative with the molecular formula C19H31N and a molecular weight of 273.46 g/mol. It is a regioisomer of the well-known agricultural fungicide fenpropidin (CAS 67306-00-7), which is the 1-substituted piperidine analog.

Molecular Formula C19H31N
Molecular Weight 273.5 g/mol
CAS No. 905444-63-5
Cat. No. B12605029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine
CAS905444-63-5
Molecular FormulaC19H31N
Molecular Weight273.5 g/mol
Structural Identifiers
SMILESCC(CC1CCNCC1)CC2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C19H31N/c1-15(14-17-9-11-20-12-10-17)13-16-5-7-18(8-6-16)19(2,3)4/h5-8,15,17,20H,9-14H2,1-4H3
InChIKeyOIXRYAABHUGNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine (CAS 905444-63-5): Structural Identity and Research-Grade Procurement


4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine (CAS 905444-63-5) is a synthetic piperidine derivative with the molecular formula C19H31N and a molecular weight of 273.46 g/mol . It is a regioisomer of the well-known agricultural fungicide fenpropidin (CAS 67306-00-7), which is the 1-substituted piperidine analog [1]. The compound is a member of the piperidine class, characterized by a tert-butylphenyl group linked via a 2-methylpropyl chain to the 4-position of the piperidine ring . While often incorrectly conflated with fenpropidin in vendor catalogs, its distinct substitution pattern on the piperidine ring rather than the nitrogen atom provides a unique chemical scaffold for structure-activity relationship (SAR) studies and analytical reference standard applications [2].

Why 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine Cannot Be Interchanged with Fenpropidin (CAS 67306-00-7) in Research and Industrial Selection


Despite sharing the same molecular formula and often being mislabeled as the same entity, 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine and fenpropidin are structural regioisomers with fundamentally different substitution patterns . Fenpropidin is an N-substituted piperidine, which positions the lipophilic side chain on the basic nitrogen atom, a feature critical for its specific inhibition of fungal sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase [1]. The 4-substituted isomer places the same side chain on a ring carbon, altering the pKa, steric configuration, and the electronic environment of the amine [2]. This structural divergence leads to quantifiable differences in physicochemical properties, as shown by predicted and experimental data below, and precludes any assumption of equivalent biological activity. For a scientific user, substituting one for the other without rigorous analytical verification and biological re-validation introduces an uncontrolled variable that can compromise SAR studies, analytical method development, and regulatory compliance.

Quantitative Differentiation Guide for 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine vs. Closest Analogs


Regioisomeric Structural Divergence from Fenpropidin: A Core Determinant of Chemical Identity and Potential Biological Activity

The target compound is a 4-substituted piperidine, whereas the commercial fungicide fenpropidin is an N-substituted piperidine. This is not a semantic but a structural difference that changes the molecule's core pharmacophore. Fenpropidin's activity against sterol biosynthesis enzymes is linked to its N-substituted piperidine structure, which interacts with the target enzyme's active site [1]. The 4-substituted analog lacks this N-substitution and presents a secondary carbon-linked amine, which is chemically more basic and sterically distinct. This fundamental difference means the compound cannot be used as a direct substitute for fenpropidin in biological assays and will generate different degradation products and metabolites [2].

Structural Isomerism Regioisomer Fungicide Synthesis

Predicted Physicochemical Properties vs. Experimental Data for Fenpropidin Reveal Key Handling Divergence

The 4-substituted isomer's predicted boiling point (369.3±11.0 °C at 760 mmHg) and density (0.9±0.1 g/cm³) differ markedly from fenpropidin's experimental values. Fenpropidin is reported as a yellowish liquid with a density of 0.92 g/cm³, a melting point of -64.8 °C, and it decomposes at 243 °C or boils at 100 °C under <0.001 hPa [1]. The significant difference in boiling behavior indicates the 4-isomer is a higher-boiling substance with greater thermal stability, which is a practical consideration for purification, formulation, and gas chromatographic analysis.

Physicochemical Properties Boiling Point Density Analytical Method Development

Enzyme Inhibition Potency: Benchmarking the Commercial Fungicide Fenpropidin for Target Activity

Although direct inhibition data for the 4-substituted isomer is absent from the literature, the established potency of fenpropidin as a sterol Δ¹⁴-reductase inhibitor sets a quantitative benchmark for this chemical class. Fenpropidin inhibits the target enzyme with an IC50 of 0.0018 mM (1.8 µM) in Saccharomyces cerevisiae [1]. In comparison, the morpholine fungicide fenpropimorph exhibits an IC50 of 0.0023 mM (2.3 µM) [2]. This demonstrates that the N-substituted piperidine scaffold is among the most potent in this inhibitor class. The 4-substituted isomer provides a critical tool to probe how relocation of the basic amine from the nitrogen to the carbon backbone impacts this potent enzymatic interaction.

Sterol Biosynthesis Inhibition IC50 Fungicide Mode of Action

Lipophilicity Predictions Indicate Potentially Different ADME Profiles from Fenpropidin

The predicted ACD/LogP for 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine is 5.91 , whereas fenpropidin's experimental log Kow is reported as 2.9 [1] and its calculated cLogP ranges from 4.59 to 5.90 depending on the algorithm [2]. The wide variance between predicted values for the 4-isomer and the experimental value for fenpropidin suggests that the fundamental difference in the amine's position (and thus its ionization state) drastically alters the molecule's partitioning behavior in octanol/water systems at physiological pH. This directly impacts predictions of membrane permeability, bioavailability, and environmental fate.

logP Lipophilicity ADME Drug Design

Validated Application Scenarios for 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine (CAS 905444-63-5) in R&D


Analytical Reference Standard for Fenpropidin Impurity Profiling and Quality Control

Due to its structural similarity, this 4-substituted regioisomer is a likely process-related impurity or degradation product in commercial fenpropidin synthesis. An analytical laboratory can procure this compound (CAS 905444-63-5) as a high-purity reference standard to develop and validate HPLC or GC methods for the quantification of this specific impurity in fenpropidin technical materials. Its distinct predicted boiling point (369.3±11.0 °C vs. fenpropidin's decomposition at 243 °C) and retention time will ensure baseline separation, enabling accurate quality control and regulatory compliance for agrochemical manufacturing .

Negative Control for Structure-Activity Relationship (SAR) Studies on Piperidine Fungicides

For researchers investigating the mode of action of piperidine fungicides, this compound serves as an essential negative control. Since the strong sterol Δ¹⁴-reductase inhibition (IC50 = 0.0018 mM for fenpropidin) is attributed to the N-substituted piperidine's interaction with the enzyme's active site, the C-substituted isomer is predicted to be significantly less active or inactive. Testing this compound in parallel with fenpropidin in cell-free S. cerevisiae assays will experimentally quantify the contribution of the N-substitution to target binding, providing direct, publishable SAR data and avoiding the erroneous attribution of activity to the wrong pharmacophore [1].

Exploratory ADME Probe for Studying the Impact of Amine Position on Compound Disposition

The predicted ACD/LogP of 5.91 for this compound is substantially higher than fenpropidin's experimental log Kow of 2.9, a difference of roughly 3 log units that implies a 1000-fold shift in lipid partitioning. This makes the 4-isomer a powerful tool compound for comparative in vitro ADME studies. By evaluating both isomers in parallel Caco-2 permeability, microsomal stability, or plasma protein binding assays, researchers can isolate and quantify the effect of moving the basic amine from a ring nitrogen to a ring carbon on membrane permeability and metabolic soft spots, generating insights for designing next-generation fungicides or pharmaceuticals with tailored pharmacokinetic profiles [2].

Synthetic Intermediate for Diversified Piperidine Libraries

The 4-substituted scaffold, featuring a free secondary amine on the piperidine ring, is a versatile synthetic intermediate. Unlike fenpropidin's tertiary amine, this compound's secondary amine can be selectively functionalized through alkylation, acylation, or reductive amination without affecting the lipophilic side chain. This allows medicinal chemists to rapidly generate libraries of novel N-substituted 4-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine analogs, as described in patent DE3441927A1, to explore new chemical space for fungicidal, or other biological activities, starting from a single, well-characterized building block procured under CAS 905444-63-5 [3].

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